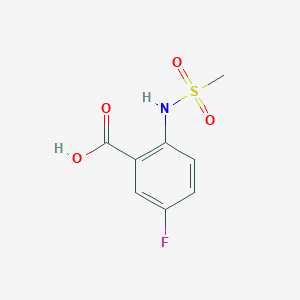

5-Fluoro-2-(methylsulfonamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIQHFNTURTELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016788-23-0 | |

| Record name | 5-fluoro-2-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methylsulfonamido Benzoic Acid

Chemo- and Regioselective Synthesis of the 2-Amino-5-fluorobenzoic Acid Core

One common approach begins with 4-fluoroaniline (B128567). This method involves a multi-step process that first converts 4-fluoroaniline into an intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, through condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. google.com This intermediate then undergoes cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to afford the desired 2-amino-5-fluorobenzoic acid. google.com This method is noted for its use of readily available and inexpensive raw materials and mild reaction conditions. google.com

Another established route involves the nitration of a 3-fluorobenzoic acid ester. google.comguidechem.com This reaction, typically carried out with concentrated nitric acid at low temperatures, is followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the ester to yield the final carboxylic acid. google.comguidechem.com A significant drawback of this pathway is the formation of the 3-fluoro-2-nitrobenzyl ester byproduct during the nitration step, which complicates the purification of the desired 5-fluoro-2-nitro isomer. google.comguidechem.com

A third strategy utilizes 5-fluoro-2-bromotoluene as the starting material. The process involves the oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic substitution reaction where the bromine atom is displaced by ammonia (B1221849) at elevated temperatures to yield 2-amino-5-fluorobenzoic acid. guidechem.com

The table below summarizes and compares these synthetic pathways.

| Starting Material | Key Steps | Advantages | Disadvantages |

| 4-Fluoroaniline | 1. Condensation with chloral hydrate/hydroxylamine HCl2. Cyclization3. Oxidative cleavage | Inexpensive starting materials, mild conditions, good regioselectivity google.com | Multi-step process |

| 3-Fluorobenzoic acid ester | 1. Nitration2. Reduction3. Hydrolysis | Utilizes a common fluorinated building block | Formation of regioisomeric byproducts, difficult purification google.comguidechem.com |

| 5-Fluoro-2-bromotoluene | 1. Oxidation2. Amination with ammonia | Direct route to the desired substitution pattern | Requires high temperatures for amination guidechem.com |

Functionalization Strategies for Methylsulfonamidation

Once the 2-amino-5-fluorobenzoic acid core is synthesized, the next critical step is the introduction of the methylsulfonyl group onto the amino function. This transformation, known as sulfonamidation, is typically achieved by reacting the amine with an activated form of methanesulfonic acid, most commonly methanesulfonyl chloride (MsCl).

The standard procedure involves the reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base. The base plays a dual role: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction. Common bases used for this purpose include pyridine (B92270), triethylamine, or N-methylimidazole. researchgate.netorganic-chemistry.org The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being frequently employed to avoid side reactions. researchgate.netorganic-chemistry.org

One of the challenges in this step is the potential for competing reactions, such as the acylation of the amine by the carboxylic acid group of another molecule. However, the reaction with the highly electrophilic sulfonyl chloride is generally much faster. The reaction conditions are typically mild, and the resulting N-Cbz-protected amino acids can be converted to their corresponding arylamides in high yields without significant racemization. organic-chemistry.org

Recent advancements have explored palladium-catalyzed cross-coupling reactions as an alternative to the classical approach. For instance, a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been developed, which can mitigate the formation of genotoxic impurities that may arise from the reaction of an aniline (B41778) with methanesulfonyl chloride. organic-chemistry.org

The following table outlines common conditions for the methylsulfonamidation of aminobenzoic acids.

| Reagent | Base | Solvent | Key Features |

| Methanesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | Classical and widely used method; pyridine acts as both base and catalyst. |

| Methanesulfonyl Chloride | N-Methylimidazole (MeIm) | Dichloromethane (DCM) | Mild conditions, high yields, suitable for arylamines with low nucleophilicity. organic-chemistry.org |

| Methanesulfonyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Common and cost-effective base, suitable for a wide range of substrates. |

| Methanesulfonamide | Palladium Catalyst/Base | tert-Amyl alcohol | Cross-coupling approach, avoids direct use of methanesulfonyl chloride, potentially reducing impurities. organic-chemistry.org |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid from a laboratory setting to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality. acs.orgpharmtech.com Process chemistry focuses on developing a robust and reproducible synthesis that can be implemented in a manufacturing environment. acs.org

Key parameters for optimization include:

Reagent Stoichiometry: Minimizing the excess of reagents like methanesulfonyl chloride and the base is crucial for reducing costs and simplifying purification. Careful control of stoichiometry prevents side reactions and waste generation.

Solvent Selection and Concentration: The ideal solvent should have good solubility for reactants and intermediates, be easily recoverable, have a low environmental impact, and be cost-effective. Running reactions at higher concentrations reduces solvent waste and improves reactor throughput.

Temperature and Reaction Time: Optimizing the temperature profile is essential for controlling the reaction rate while minimizing byproduct formation. Shorter reaction times increase plant efficiency. For many fluorination and sulfonamidation reactions, careful temperature control is critical to manage exothermic events and ensure selectivity. pharmtech.com

Product Isolation and Purification: On a large scale, chromatographic purification is often impractical. The process should be designed to yield a product that can be isolated and purified by crystallization. This involves selecting an appropriate solvent system that allows for high recovery of the product with excellent purity. A modified, scalable synthesis of a related compound, N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (B91410), demonstrated successful hectogram-scale production followed by purification via crystallization. cas.cn

The table below highlights key areas of focus for process optimization.

| Parameter | Laboratory Scale | Scalable Process Goal | Rationale |

| Purification | Chromatography | Crystallization | Reduces solvent usage, cost, and time; more amenable to large-scale equipment. |

| Reagents | High-purity, often expensive | Cost-effective, industrial-grade | Lowers the overall cost of production. pharmtech.com |

| Base | Strong, non-nucleophilic bases (e.g., pyridine) | Weaker, inexpensive bases (e.g., K₃PO₄, Na₂CO₃) | Improves cost and safety profile. organic-chemistry.org |

| Monitoring | Thin-Layer Chromatography (TLC) | In-process controls (e.g., HPLC, UPLC) | Provides real-time data for better process control and consistency. |

| Work-up | Liquid-liquid extraction | Direct crystallization, filtration | Simplifies operations, reduces solvent use and cycle time. |

Green Chemistry Approaches in the Synthesis of Fluorinated Benzoic Acid Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. dovepress.com For the synthesis of fluorinated benzoic acid derivatives like this compound, several green strategies can be employed.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green chemistry promotes the use of alternative, more sustainable solvents such as water, ethanol, glycerol, or deep eutectic solvents (DES). rsc.orgresearchgate.net For instance, a mild and environmentally friendly method for synthesizing sulfonamides has been developed that proceeds in good to excellent yields in water or ethanol. rsc.orgresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) is a highly effective green approach. researchgate.net Mechanochemical protocols, where reactions are induced by mechanical force (e.g., ball milling), can facilitate solid-state fluorination and other transformations, eliminating the need for solvents entirely. rsc.org This approach is often faster and can be performed under ambient conditions. rsc.org

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are particularly advantageous as they reduce solvent use, energy consumption, and waste generated from purification steps. researchgate.net

Safer Reagents and Reaction Conditions: There is a continuous effort to replace hazardous reagents with safer alternatives. For fluorination, traditional reagents like elemental fluorine or hydrogen fluoride are highly toxic and corrosive. dovepress.com Modern methods utilize safer, solid fluorinating agents. pharmtech.com Similarly, for sulfonamide synthesis, methods that avoid the use of sulfonyl chlorides are being explored to enhance safety. osaka-u.ac.jp A novel green process for synthesizing sulfonyl fluorides from thiols or disulfides using potassium fluoride has been developed, which produces only non-toxic salts as byproducts. osaka-u.ac.jp

The following table contrasts conventional and green approaches for key synthetic steps.

| Synthetic Step | Conventional Approach | Green Chemistry Approach | Environmental Benefit |

| Fluorination | Balz–Schiemann reaction (requires high temperatures) dovepress.com | Solid-state nucleophilic fluorination with KF rsc.org | Avoids hazardous diazonium salts and harsh conditions. |

| Sulfonamidation | Use of volatile organic solvents (e.g., DCM) | Reaction in sustainable solvents (water, ethanol) or solvent-free conditions rsc.orgresearchgate.net | Reduces VOC emissions and solvent waste. |

| Overall Process | Multi-step with intermediate isolation | One-pot, two-step synthesis | Minimizes waste, energy consumption, and process time. researchgate.net |

| Byproducts | Generation of stoichiometric waste (e.g., HCl) | Catalytic methods, processes with benign byproducts (e.g., NaCl, KCl) osaka-u.ac.jp | Reduces hazardous waste and improves atom economy. |

Medicinal Chemistry and Structure Activity Relationship Sar Investigations Centered on the 5 Fluoro 2 Methylsulfonamido Benzoic Acid Scaffold

Design Principles for Analogues and Derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid

The design of analogues based on the this compound scaffold follows established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The core structure presents three primary regions for chemical modification: the carboxylic acid group of the benzoic acid, the methyl group of the sulfonamide, and the aromatic ring itself.

A common strategy involves converting the carboxylic acid to an amide, which can profoundly influence the molecule's biological activity and properties. For instance, in the development of allosteric modulators for receptors like MrgX1, a 2-(sulfonamido)benzoic acid core is coupled with various anilines or other amines. nih.gov This modular synthesis allows for the creation of a diverse library of N-benzamide derivatives. The general synthetic route begins with the coupling of an anthranilic acid derivative with a sulfonyl chloride, followed by an amide coupling reaction to introduce the desired substituent. nih.gov

Design principles for this scaffold often focus on:

Bioisosteric Replacement: The amide bond can be replaced with other bioisosteres, such as benzimidazoles or triazoles, to explore different chemical space and improve metabolic stability. nih.gov

Probing Lipophilic and Electronic Pockets: Substituents on an appended phenyl ring (in the case of N-phenylbenzamide derivatives) are systematically varied to probe the topology of the target's binding site. Halogens, alkyl, and alkoxy groups are common choices to modulate lipophilicity, steric bulk, and electronic interactions.

Improving Physicochemical Properties: Modifications are designed to enhance properties like aqueous solubility and metabolic stability, which are critical for bioavailability. For example, in the development of P2Y14R antagonists, structural modifications aimed to improve these parameters while maintaining high potency.

Elucidation of the Pharmacological Impact of the Fluorine Atom at Position 5

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. researchgate.netdntb.gov.ua The fluorine atom is small (van der Waals radius of 1.47 Å), highly electronegative, and can form strong bonds with carbon. nih.gov When placed at the 5-position of the 2-(methylsulfonamido)benzoic acid scaffold, it exerts significant influence on the molecule's physicochemical and pharmacological properties.

Key Impacts of the 5-Fluoro Substituent:

Enhanced Potency: Fluorine substitution can lead to increased binding affinity and potency. In a series of 2-sulfonamidebenzamide modulators of the MrgX1 receptor, derivatives with a fluorine atom at the 5-position of the benzoic acid core were found to be very potent. nih.gov

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the carboxylic acid and the sulfonamide N-H proton, influencing the molecule's ionization state at physiological pH. This can affect solubility, membrane permeability, and binding interactions with the target protein. nih.gov

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this process, thereby increasing the drug's half-life. nih.gov

Altered Conformation: The fluorine atom can influence the conformation of the molecule through electrostatic interactions with adjacent functional groups, which can pre-organize the ligand for optimal binding to its receptor.

A structure-activity relationship study on 2-sulfonamidebenzamides demonstrated the specific effect of the fluorine position. While 4-fluoro derivatives were less active than the parent compound, the 5-fluoro derivatives exhibited high potency, highlighting the critical role of the substituent's location on the benzoic acid ring. nih.gov

| Compound | Substitution on Benzoic Acid | EC₅₀ (µM) |

|---|---|---|

| Parent | None | 0.120 |

| Analogue 1 | 4-Fluoro | >10 |

| Analogue 2 | 5-Fluoro | 0.285 |

| Analogue 3 | 5-Chloro | 0.086 |

| Analogue 4 | 5-Bromo | 0.076 |

Role of the Sulfonamide Linker in Modulating Biological Activity

The sulfonamide group (-SO₂NH-) is a key functional group in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. nih.govnih.gov In the this compound scaffold, the sulfonamide linker serves multiple roles:

Structural Scaffold: It acts as a rigid linker between the benzoic acid core and the methyl group, fixing the geometry of the substituent relative to the ring. This conformational constraint can be crucial for achieving high-affinity binding to a biological target.

Mimic of Transition States: In enzyme inhibitors, the tetrahedral geometry of the sulfonamide group can act as a transition-state analogue, for example, mimicking the tetrahedral intermediate of peptide hydrolysis in protease enzymes.

While the sulfonamide linker is often critical for activity, its properties can also be modulated. For instance, replacing the N-H proton with an alkyl group removes a hydrogen bond donor site, which can probe the importance of this interaction for biological activity. Furthermore, cyclizing the sulfonamide into a five-membered ring system has been explored as a strategy to alter the vector of the substituents and potentially improve metabolic properties. nih.gov

Systematic Exploration of Substituent Effects on the Benzoic Acid Core

Systematic modification of the benzoic acid core is a fundamental strategy in SAR studies to fine-tune the activity of a lead compound. The electronic nature and position of substituents on the aromatic ring dictate the molecule's properties.

In the context of the this compound scaffold, the ring is substituted with two electron-withdrawing groups: the fluorine atom and the sulfonamide. This electronic profile significantly influences the reactivity and properties of the carboxylic acid group. Further substitutions on the remaining positions (3, 4, and 6) can be explored to optimize activity.

An SAR study on 2-sulfonamidebenzamides illustrates the importance of substituent effects on the benzoic acid core. nih.gov As shown in the table below, modifying the substituent at the 5-position had a significant impact on the potency of the compounds as MrgX1 modulators.

| Compound | R Group at Position 5 | EC₅₀ (µM) |

|---|---|---|

| Parent | H | 0.041 |

| Analogue 5 | F | 0.014 |

| Analogue 6 | Cl | 0.005 |

| Analogue 7 | Br | 0.005 |

| Analogue 8 | I | 0.013 |

| Analogue 9 | CH₃ | 0.018 |

The data indicate that small, electron-withdrawing halogen substituents (F, Cl, Br) at the 5-position are well-tolerated and can enhance potency. The chloro and bromo analogues were the most potent in this series, suggesting an optimal combination of size and electronic properties for interaction with the target. The introduction of a methyl group also resulted in a highly potent compound, indicating that this position can accommodate both electron-withdrawing and moderately electron-donating groups. nih.gov These findings underscore the value of systematically exploring substituents to map the binding pocket and optimize molecular interactions.

Mechanistic Investigations of Biological Activity of 5 Fluoro 2 Methylsulfonamido Benzoic Acid and Its Designed Analogues

Identification of Potential Molecular Targets through Ligand-Based and Structure-Based Approaches

Currently, there is no published research that identifies or proposes specific molecular targets for 5-Fluoro-2-(methylsulfonamido)benzoic acid. Ligand-based approaches, which would involve comparing the compound to other molecules with known biological activities, have not been reported. Similarly, structure-based approaches, such as computational docking studies against known protein targets, have not been described in the scientific literature. The potential for this compound to act on various enzyme or receptor families remains unexplored.

In Vitro and In Silico Characterization of Target Engagement

As no molecular targets have been identified, there is a corresponding lack of data from in vitro or in silico studies to characterize target engagement. There are no published reports on enzyme inhibition assays, receptor binding assays, or surface plasmon resonance studies for this compound. Furthermore, no molecular dynamics simulations or other computational studies detailing its binding mode or affinity for any biological macromolecule are available.

Analysis of Downstream Cellular Pathways Potentially Modulated by the Compound

The effect of this compound on cellular pathways is presently unknown. Without an identified molecular target, it is not possible to predict or analyze potential downstream signaling cascades that might be modulated by this compound. There are no reports from cellular assays, such as Western blotting, qPCR, or reporter gene assays, that would indicate an effect on specific cellular processes.

Exploration of Selectivity Profiles Against Related Biological Targets

The selectivity profile of this compound has not been investigated. Research into a compound's selectivity is typically conducted after a primary target has been identified. This involves testing the compound's activity against a panel of related enzymes or receptors to determine its specificity. As the primary biological target for this compound is yet to be discovered, no such selectivity studies have been performed or published.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Methylsulfonamido Benzoic Acid Derivatives

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of 5-Fluoro-2-(methylsulfonamido)benzoic acid derivatives is crucial for understanding how they interact with biological macromolecules. The flexibility of this scaffold primarily arises from the rotation around the C-N and S-N single bonds of the sulfonamide linkage, as well as the orientation of the carboxylic acid group.

Genetic algorithms coupled with semi-empirical methods can also be employed to efficiently search the vast conformational space and identify the most stable conformers. researchgate.net These studies reveal that the interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects dictates the preferred conformations of these molecules. The insights gained from conformational analysis are fundamental for subsequent molecular docking and pharmacophore modeling studies.

| Dihedral Angle | Description | Expected Low-Energy Orientations |

| C(aryl)-C(carboxyl)-O-H | Orientation of the carboxylic acid proton | cis and trans conformations |

| C(aryl)-N-S-C(methyl) | Rotation around the N-S bond | Gauche and anti-periplanar arrangements |

| H-N-S=O | Orientation of the sulfonamide N-H | Influences intramolecular hydrogen bonding potential |

This interactive table summarizes the key rotatable bonds and their likely low-energy orientations that are critical in the conformational analysis of this compound derivatives.

Quantum Chemical Calculations to Predict Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of this compound derivatives. mdpi.commdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which is essential for understanding its interactions with biological targets.

Key electronic properties that are typically calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for intermolecular interactions such as hydrogen bonding and electrostatic interactions with receptor binding pockets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Atomic Charges: Calculating the partial charges on each atom provides insight into the polarity of different regions of the molecule and helps to predict sites of electrostatic interactions.

The presence of the fluorine atom and the sulfonamide group significantly influences the electronic properties of the aromatic ring, affecting its reactivity and potential for π-π stacking interactions. nih.govnih.gov DFT calculations can quantify these effects and provide valuable data for developing structure-activity relationships. mdpi.com

| Property | Significance | Typical Findings for Aromatic Sulfonamides |

| HOMO Energy | Electron-donating ability | Localized on the aromatic ring and sulfonamide nitrogen |

| LUMO Energy | Electron-accepting ability | Distributed across the aromatic ring and sulfonyl group |

| HOMO-LUMO Gap | Chemical reactivity and stability | A larger gap indicates higher stability |

| Molecular Dipole Moment | Overall polarity of the molecule | Influences solubility and membrane permeability |

This interactive table outlines key electronic properties calculated using quantum chemical methods and their general significance for sulfonamide-containing molecules.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com For derivatives of this compound, which are structurally related to known inhibitors of various enzymes, molecular docking can provide valuable hypotheses about their potential biological targets and binding modes.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rjb.ro

Given the structural motifs present in this compound, potential targets for docking studies could include:

Cyclooxygenase (COX) Enzymes: The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. mdpi.com Docking studies can explore whether these derivatives fit into the active site of COX-1 and COX-2. ekb.egnih.gov

Tyrosine Kinases: The sulfonamide group is present in several tyrosine kinase inhibitors. Docking simulations can investigate the binding of these compounds to the ATP-binding site of various kinases. chemrxiv.org

Carbonic Anhydrases: Aromatic sulfonamides are a well-known class of carbonic anhydrase inhibitors. researchgate.net

The results of molecular docking simulations are typically presented as a binding score or estimated binding energy, along with a visual representation of the binding pose. This information is instrumental in guiding the design of more potent and selective inhibitors.

| Putative Target | Key Interacting Residues (Hypothetical) | Predicted Binding Interactions | Docking Score (Example Range) |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen bonds with the carboxylic acid and sulfonamide groups | -7 to -9 kcal/mol |

| Bruton's Tyrosine Kinase (BTK) | Met477, Lys430 | Hydrogen bonds with the sulfonamide group, hydrophobic interactions with the aromatic ring | -8 to -10 kcal/mol |

| Carbonic Anhydrase II | His94, His96, Zn2+ | Coordination of the sulfonamide nitrogen to the zinc ion | -6 to -8 kcal/mol |

This interactive table provides hypothetical examples of molecular docking results for this compound derivatives against various putative biological targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictable Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against a specific target, once experimental data is available for a training set of compounds. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges, dipole moment), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For sulfonamide-based antibacterial agents, QSAR studies have shown that descriptors related to electronic properties and molecular shape are often important for predicting activity. nih.govnih.gov A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | LUMO Energy | Relates to the ability to accept electrons in interactions |

| Steric | Molar Refractivity | Describes the bulk and polarizability of the molecule |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Relates to the branching of the molecular structure |

This interactive table lists common types of molecular descriptors used in QSAR studies and their potential relevance to the biological activity of this compound derivatives.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. rjptonline.org A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). frontiersin.org

For a series of active this compound derivatives, a pharmacophore model might include features such as:

A hydrogen bond acceptor (from the sulfonyl oxygens or carboxylic acid carbonyl).

A hydrogen bond donor (from the sulfonamide N-H or carboxylic acid O-H).

An aromatic ring feature.

A negative ionizable feature (from the carboxylic acid).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of novel compounds from commercial or proprietary libraries that possess the desired pharmacophoric features and are therefore likely to be active. acs.orgschrodinger.com The hits from virtual screening can then be subjected to molecular docking and further computational analysis before being selected for synthesis and biological testing. This approach significantly accelerates the discovery of new lead compounds. nih.gov

| Pharmacophore Feature | Potential Molecular Moiety | Role in Ligand-Receptor Binding |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen, Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the receptor |

| Hydrogen Bond Donor | Sulfonamide N-H, Carboxylic O-H | Forms hydrogen bonds with acceptor groups on the receptor |

| Aromatic Ring | Fluorinated Benzene Ring | Engages in π-π stacking or hydrophobic interactions |

| Negative Ionizable | Carboxylic Acid | Forms salt bridges or strong electrostatic interactions |

This interactive table illustrates the key pharmacophoric features that could be derived from this compound derivatives and their roles in molecular recognition.

Applications of 5 Fluoro 2 Methylsulfonamido Benzoic Acid As a Key Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The most prominent application of 5-Fluoro-2-(methylsulfonamido)benzoic acid is as a crucial intermediate in the synthesis of Vemurafenib. researchgate.net Vemurafenib is a potent BRAF enzyme inhibitor used in the treatment of metastatic melanoma. researchgate.net The synthesis of Vemurafenib involves the coupling of this compound with other complex chemical entities. This reaction is a testament to the compound's utility in constructing highly functionalized drug molecules.

The general synthetic route to Vemurafenib highlights the importance of this building block:

| Step | Reactants | Key Transformation |

| 1 | This compound, Activating Agent | Activation of the carboxylic acid group |

| 2 | Activated this compound, Amine intermediate | Amide bond formation |

| 3 | Coupled product | Further synthetic modifications to yield Vemurafenib |

Derivatization Strategies for Expanding Chemical Space and Lead Optimization

The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies. These strategies are pivotal in medicinal chemistry for expanding the chemical space around a core scaffold and for optimizing lead compounds to improve their pharmacological properties.

Amide Bond Formation: The carboxylic acid group is readily converted into amides by coupling with a diverse range of amines. This is a common strategy to explore the structure-activity relationship (SAR) of a compound series. The use of various coupling reagents can facilitate this transformation. nih.gov

Esterification: The carboxylic acid can also be esterified to produce a library of esters. This modification can influence the compound's solubility, lipophilicity, and metabolic stability.

Modification of the Sulfonamide Group: The sulfonamide moiety also presents opportunities for derivatization, although this is less common than modifications at the carboxylic acid.

These derivatization approaches enable the systematic exploration of how different functional groups in various regions of the molecule impact its biological activity. For instance, in the development of new kinase inhibitors, analogs of Vemurafenib have been synthesized by modifying the core structure, which includes the this compound fragment. researchgate.net

Integration into Multi-Component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Benzoic acid derivatives are known to participate in various MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netmdpi.com

While specific examples of this compound in MCRs are not extensively documented in the provided literature, its structural similarity to other reactive benzoic acids suggests its potential utility in such transformations. The carboxylic acid function can participate as the acid component in both Ugi and Passerini reactions, leading to the formation of α-acylamino amides and α-acyloxy amides, respectively.

Potential MCR Applications:

| MCR Type | Potential Reactants | Potential Product Class |

| Ugi Reaction | This compound, an aldehyde, an amine, an isocyanide | α-Acylamino amides |

| Passerini Reaction | This compound, an aldehyde or ketone, an isocyanide | α-Acyloxy amides |

The integration of this compound into MCRs would offer a highly efficient route to novel and diverse compound libraries for high-throughput screening in drug discovery programs.

Role in the Preparation of Advanced Intermediate Compounds

Beyond its direct role in the synthesis of APIs like Vemurafenib, this compound is a precursor for a variety of advanced intermediate compounds. These intermediates can then be used to synthesize a range of other complex molecules, including heterocyclic compounds.

For example, fluorinated benzoic acid derivatives are used in the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The synthesis of these compounds often involves the reaction of the benzoic acid derivative with other reagents to build the heterocyclic ring system.

The versatility of this compound as a starting material is further demonstrated by its use in the preparation of various substituted benzamides and other complex aromatic systems. nih.gov These intermediates are valuable in the development of new chemical entities across various therapeutic areas.

| Intermediate Class | Synthetic Transformation | Potential Application |

| Acyl Chlorides | Reaction with a chlorinating agent (e.g., thionyl chloride) | Highly reactive intermediates for acylation reactions |

| Activated Esters | Reaction with activating agents (e.g., HATU) | Intermediates for amide bond formation |

| Substituted Benzamides | Amide coupling with various amines | Precursors for more complex molecules, including APIs |

| Heterocyclic Scaffolds | Cyclization reactions with appropriate reagents | Core structures for novel drug candidates |

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Methylsulfonamido Benzoic Acid and Its Analogues

Exploration of Novel Therapeutic Areas for Compound-Based Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. ajchem-b.comresearchgate.netajchem-b.com The broad spectrum of biological activities associated with sulfonamides—including antimicrobial, antiviral, anticancer, and anti-inflammatory properties—suggests that 5-Fluoro-2-(methylsulfonamido)benzoic acid and its analogues are ripe for exploration in new therapeutic contexts. ajchem-b.comnih.govscispace.com The incorporation of a fluorine atom can further enhance pharmacological properties such as metabolic stability and binding affinity. researchgate.netrsc.org

Future research should focus on synthesizing a diverse library of analogues to probe their potential in areas of unmet medical need. Key areas for investigation could include:

Oncology: Analogues of similar fluorinated benzoic acids and benzoxazoles have demonstrated antiproliferative activity against cancer cells. ossila.comresearchgate.net Systematic screening of derivatives of this compound against various cancer cell lines is a logical next step.

Infectious Diseases: Given the historical success of sulfa drugs as antibacterial agents, novel derivatives could be evaluated against drug-resistant bacterial strains. researchgate.net Furthermore, related structures have shown promise as HIV-1 integrase inhibitors, indicating a potential application in antiviral research. ossila.com

Inflammatory Disorders: The anti-inflammatory potential of sulfonamides is another promising avenue. ajchem-b.com New analogues could be tested in models of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Below is a table summarizing the established biological activities of structurally related compound classes, highlighting the potential therapeutic areas for derivatives of this compound.

| Compound Class | Observed Biological Activities | Potential Therapeutic Areas for Analogues |

| Sulfonamides | Antibacterial, Anticancer, Antiviral, Anti-inflammatory, Antidiabetic, Antiglaucoma | Infectious Diseases, Oncology, Inflammatory Disorders |

| Fluorinated Benzoic Acids | Antiproliferative, Antiviral (HIV-1 Integrase Inhibition) | Oncology, Virology |

| Fluorinated Benzoxazoles | Anticancer, Antiprotozoal | Oncology, Infectious Diseases |

Integration into High-Throughput Screening Libraries for New Biological Activity Identification

This compound is described as a versatile small molecule scaffold, making it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. cymitquimica.combiosynth.com HTS allows for the rapid testing of thousands of compounds against a specific biological target to identify "hits." Integrating this compound and a library of its derivatives into HTS campaigns could uncover entirely new biological activities and mechanisms of action.

The presence of the fluorine atom is particularly advantageous for certain screening techniques. nih.gov Fragment-based screening using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool in drug discovery. nih.govacs.orgadelphi.edu This method allows for the screening of complex mixtures of fluorinated compounds, rapidly identifying those that bind to a target protein. nih.gov

Key advantages for HTS inclusion:

Structural Diversity: The scaffold allows for easy modification at multiple points, enabling the creation of a large and diverse library of analogues.

Drug-like Properties: The combination of functional groups is common in existing pharmaceuticals, increasing the probability of identifying hits with favorable properties.

¹⁹F NMR Compatibility: The fluorine atom serves as a sensitive probe for NMR-based screening, offering a significant technical advantage in hit identification. acs.orgresearchgate.net

Future efforts should involve the strategic design and synthesis of a focused library of analogues for inclusion in academic and industrial screening collections to maximize the chances of discovering novel biological functions.

Development of Advanced Analytical Techniques for Compound Characterization and Metabolite Profiling

As research into the biological activities of this compound and its analogues progresses, the need for sophisticated analytical methods for their characterization and metabolite profiling will become critical. Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the gold standard for analyzing sulfonamides and their metabolites in complex biological matrices. nih.govoriprobe.comnih.govmolnar-institute.comresearchgate.net

Future analytical development should focus on:

High-Sensitivity Quantification: Developing and validating robust LC-MS/MS methods to accurately measure the compound and its potential metabolites in plasma, tissues, and urine. This is essential for pharmacokinetic and pharmacodynamic studies.

Metabolite Identification: Utilizing high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, to identify and structurally elucidate metabolites formed in vitro (e.g., in liver microsomes) and in vivo.

Chiral Separations: If derivatives are synthesized as racemic mixtures, developing chiral chromatography methods will be necessary to separate and evaluate the activity of individual enantiomers, as they often exhibit different biological effects.

The table below outlines the application of various advanced analytical techniques for the study of this compound class.

| Analytical Technique | Application | Purpose |

| UPLC-MS/MS | Quantitative Analysis | Measure compound/metabolite levels in biological samples for pharmacokinetic studies. |

| LC-HRMS (Q-TOF, Orbitrap) | Metabolite Identification | Identify and elucidate the structure of unknown metabolites. |

| ¹⁹F NMR Spectroscopy | Structural Characterization | Confirm the incorporation and chemical environment of the fluorine atom in new analogues. |

| Chiral HPLC | Enantiomer Separation | Isolate and test individual enantiomers of chiral derivatives. |

Sustainable Manufacturing Practices for Industrial-Scale Production

For any compound to be viable for large-scale application, its synthesis must be efficient, cost-effective, and environmentally sustainable. Future research should address the development of "green" manufacturing processes for this compound. This aligns with the growing emphasis on sustainable chemistry in the pharmaceutical and chemical industries. rsc.orgsci-hub.setandfonline.com

Key areas for improvement in the synthesis include:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. Some sulfonamide syntheses have already been successfully demonstrated in aqueous media. rsc.orgsci-hub.se

Catalytic Methods: Developing catalytic approaches for the key bond-forming reactions (sulfonamide formation, C-F bond formation) to replace stoichiometric reagents, thereby reducing waste. acs.orgnih.gov Nano-catalysts and metal-mediated fluorination techniques represent promising avenues. acs.orgnumberanalytics.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing byproduct formation. Mechanochemical (solvent-free) approaches are being explored for sulfonamide synthesis and offer high atom economy. rsc.org

Renewable Feedstocks: Investigating the potential use of renewable, bio-based starting materials to reduce reliance on petrochemical sources.

Adopting these green chemistry principles will not only reduce the environmental impact of production but can also lead to safer and more economical manufacturing processes. numberanalytics.comnumberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.